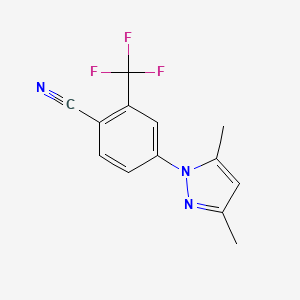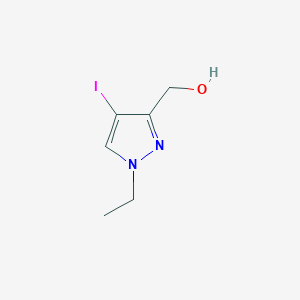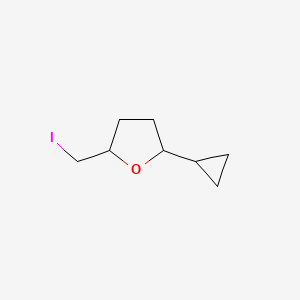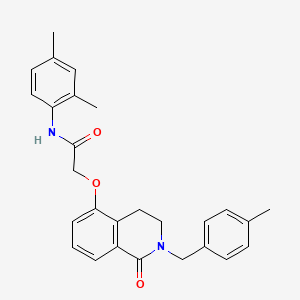![molecular formula C18H14FN5O3S B2877416 3-氟-4-甲氧基-N-[3-([1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]苯磺酰胺 CAS No. 894068-31-6](/img/structure/B2877416.png)
3-氟-4-甲氧基-N-[3-([1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基]苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . In this case, the compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives, such as the compound , involves the use of various pharmacophores in one structure, leading to compounds with expanded antimicrobial action . The synthesis process is often carried out in laboratories around the world .Molecular Structure Analysis
The molecular structure of the compound includes a triazole nucleus, which is present as a central structural component in a number of drug classes . This nucleus contains two carbon and three nitrogen atoms .科学研究应用
Antifungal Applications
Triazoles: , such as the [1,2,4]triazolo moiety present in this compound, are well-known for their antifungal properties . They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This compound could be explored for its potential use in treating fungal infections, considering its structural similarity to known antifungal agents.
Anticancer Potential
The [1,2,4]triazolo[4,3-b]pyridazin-6-yl component of the compound suggests potential anticancer activity . Research indicates that derivatives of this class can inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. This compound could be studied for its efficacy against various cancer cell lines and its ability to induce apoptosis or inhibit cell growth.
Antibacterial Properties
Compounds with a triazole ring have shown effectiveness against multidrug-resistant bacterial strains . The compound’s ability to bind with bacterial enzymes and receptors could be harnessed to develop new antibacterial agents, especially in the face of rising antibiotic resistance.
Antiviral Research
The triazole core is also associated with antiviral activities . By interfering with viral replication or assembly, this compound could serve as a lead structure for the development of new antiviral drugs, potentially offering treatment options for diseases with limited therapeutic measures.
Antidepressant and Anxiolytic Effects
Given the pharmacological history of triazole derivatives as antidepressants and anxiolytics , this compound could be investigated for its central nervous system activity. It might interact with neurotransmitter receptors or modulate neural pathways involved in mood regulation.
Antihypertensive Uses
Triazole-containing drugs have been used as antihypertensives . The compound could be evaluated for its cardiovascular effects, particularly its ability to modulate blood pressure through vasodilation or inhibition of angiotensin-converting enzyme.
Antidiabetic Activity
The structural features of this compound suggest potential utility in modulating blood glucose levels . Research into its interaction with enzymes like alpha-glucosidase or its effect on insulin signaling pathways could provide insights into its antidiabetic properties.
Explosive Material Research
While not directly related to pharmacology, the [1,2,4]triazolo[4,3-b]pyridazin-6-yl group has been studied in the context of heat-resistant explosives . The compound’s stability and performance could be of interest in the design of new materials for military or industrial applications.
作用机制
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities against c-Met/VEGFR-2 kinases . This inhibition results in the disruption of the signaling pathways regulated by these kinases, leading to the inhibition of cell proliferation .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation and survival . This leads to the inhibition of the growth of cancer cells .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
属性
IUPAC Name |
3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3S/c1-27-17-7-5-14(10-15(17)19)28(25,26)23-13-4-2-3-12(9-13)16-6-8-18-21-20-11-24(18)22-16/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYVZNSYDXBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)

![6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877336.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)



![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)

![3-ethyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2877349.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)